molecular formula C15H22N4O2S B6355941 tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% CAS No. 1823238-95-4

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95%

Cat. No. B6355941
CAS RN: 1823238-95-4
M. Wt: 322.4 g/mol
InChI Key: FCDNTXZSMOZMSQ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22N4O2S . It is used for research purposes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.43 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found.

Scientific Research Applications

Synthesis of Spiro-compounds in Radiopharmaceutical Research

This compound serves as a starting material for the synthesis of spiro-compounds, which are crucial in the development of radiopharmaceuticals. These spiro-compounds can be used for the mild introduction of fluorine-18, an important isotope in positron emission tomography (PET) imaging .

Linkage of Biologically Active Peptides

The acetic acid-piperazine core of tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is utilized to link biologically active peptides. This application is significant in the field of drug design and synthesis, where the compound can act as a scaffold for peptide-based therapeutics .

Preparation of Monosubstituted Piperazines

In medicinal chemistry, monosubstituted piperazines are valuable intermediates. This compound is used in the synthesis of indazole DNA gyrase inhibitors, which are potential antibacterial agents .

Living Cationic Ring Opening Polymerization

The compound is involved in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers. These polymers are synthesized via living cationic ring opening polymerization and have applications in drug delivery systems .

Buchwald-Hartwig Cross-Coupling Reactions

It undergoes Buchwald-Hartwig coupling reactions with aryl halides. This reaction is a cornerstone in the field of organic synthesis, allowing for the formation of carbon-nitrogen bonds essential in pharmaceuticals and agrochemicals .

N-Boc Protection in Organic Synthesis

The compound can be prepared via solvent-free N-Boc protection catalyzed by iodine. This method is an efficient way to protect the amine functionality during complex organic synthesis processes .

Synthesis of Crizotinib Intermediates

It is an important intermediate in the synthesis of biologically active compounds such as crizotinib, an anti-cancer drug. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Heterocyclic Building Blocks

Lastly, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is used as a heterocyclic building block in chemical synthesis. Its versatility allows for the creation of a wide range of heterocyclic compounds, which are the core structures for many drugs .

properties

IUPAC Name

tert-butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(12(16)22)5-4-6-17-13/h4-6H,7-10H2,1-3H3,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNTXZSMOZMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate

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